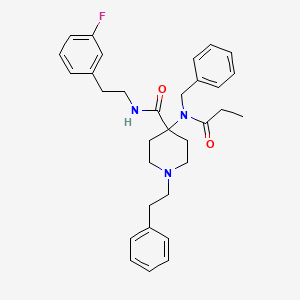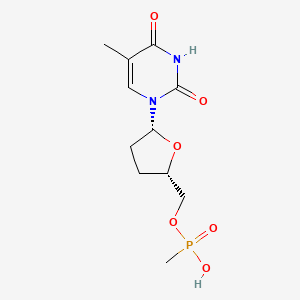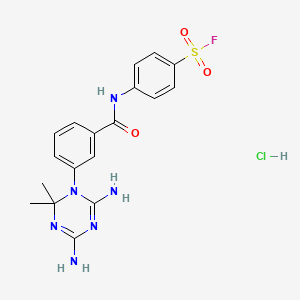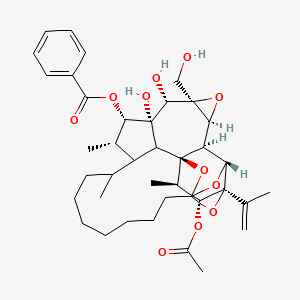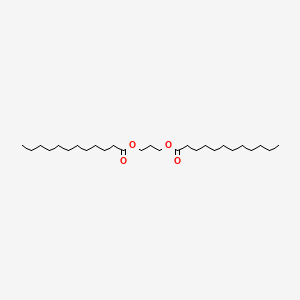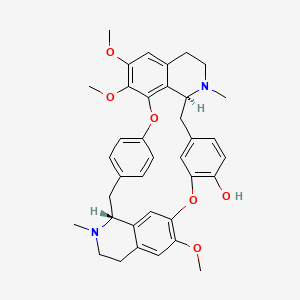
Racemosidine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemosidine C is a naturally occurring compound known for its complex molecular structure and significant biological activities. It belongs to the class of steroidal saponins, which are glycosides of steroids. These compounds are typically found in various plant species and are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Racemosidine C involves multiple steps, starting from simpler steroidal precursors. The process typically includes glycosylation reactions where sugar moieties are attached to the steroid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as plants belonging to the genus Asparagus. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Racemosidine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties or the steroid backbone.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroidal saponins.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a bioactive ingredient in health supplements.
Mechanism of Action
The mechanism of action of Racemosidine C involves its interaction with cellular membranes and specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s glycosidic moieties play a crucial role in its ability to interact with cell membranes and proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Racemosidine C can be compared with other steroidal saponins such as:
Dioscin: Known for its potent anticancer and anti-inflammatory properties.
Protodioscin: Exhibits significant aphrodisiac and anabolic effects.
Timosaponin: Studied for its neuroprotective and anti-diabetic activities.
Uniqueness: this compound stands out due to its unique glycosidic structure and the specific biological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest in various research fields.
Properties
CAS No. |
1236805-07-4 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,16S)-9,10,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(42-4)36(37)43-5)13-15-39(2)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
DGAIZFTYTKDOEN-WDYNHAJCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


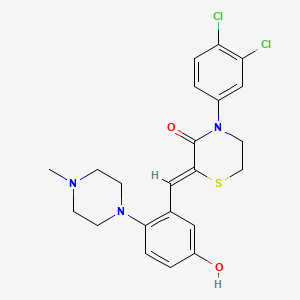
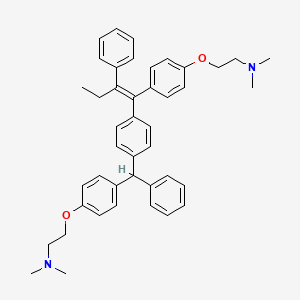

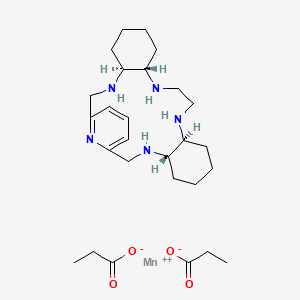

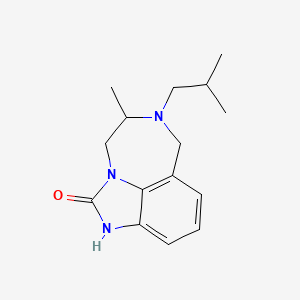

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
